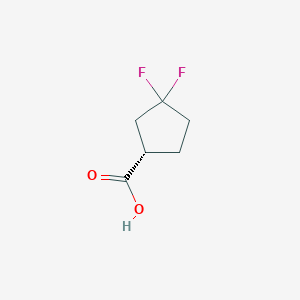

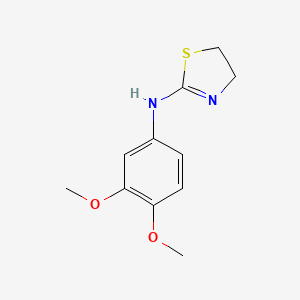

![molecular formula C15H12ClN3O2 B2475414 Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 741710-05-4](/img/structure/B2475414.png)

Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that falls under the category of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can react with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate to form new compounds . Additionally, they can react with 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones to form thiazoles and 1,3,4-thiadiazoles .Scientific Research Applications

Antimicrobial and Anticancer Activity

Synthesis and Biological Applications :Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a precursor for synthesizing a range of compounds with potential antimicrobial and anticancer activities. A notable study outlined the synthesis of various pyrazole and pyrazolopyrimidine derivatives from this compound. These derivatives demonstrated significant in vitro antimicrobial activity against various bacteria and fungi, paralleling or surpassing conventional antibiotics like ciprofloxacin and ketoconazole. Moreover, some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Solvatochromic Properties and Radical Scavenging Activities

Dye Synthesis and Properties :Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is also utilized in the synthesis of diazo dyes. These dyes, derived from pyrazolo[1,5-a]pyrimidine, exhibited solvatochromic properties, meaning their color changes depending on the solvent used. Additionally, these dyes showed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria and even fungi. They also displayed significant antioxidant activities, in some cases surpassing that of Vitamin C, suggesting their potential in various biological and industrial applications (Şener, Erişkin, Yavuz, & Şener, 2017).

Regioselective Synthesis and Biological Importance

Regioselective Synthesis :The compound plays a role in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have significant biological relevance and can be synthesized with various substituents, demonstrating the compound's versatility as a precursor in chemical synthesis. The regioselectivity of this synthesis provides precision in designing molecules with targeted biological properties (Drev et al., 2014).

Novel Fluorescent Molecules and Herbicidal Activity

Fluorescent and Herbicidal Properties :Additionally, derivatives synthesized from this compound have been identified as novel fluorescent molecules, indicating potential applications in imaging and sensor technologies. Some derivatives also exhibited herbicidal activity against monocotyledonous species, suggesting potential agricultural applications (Yan‐Chao Wu et al., 2006).

properties

IUPAC Name |

ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)12-9-18-19-13(7-8-17-14(12)19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPCONYUAMNVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

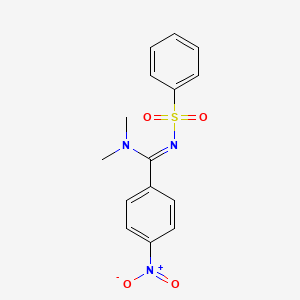

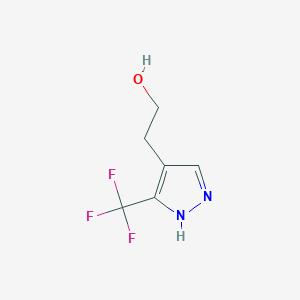

![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)

![2-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-5-methylpyrazol-3-amine](/img/structure/B2475333.png)

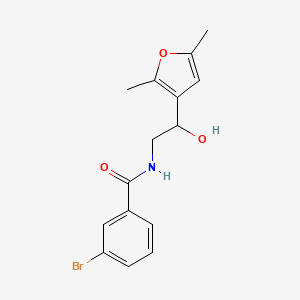

![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

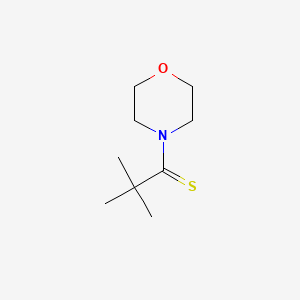

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

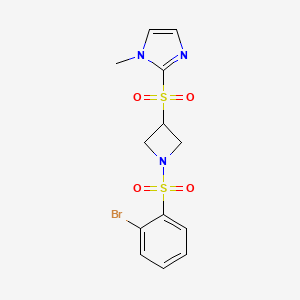

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)